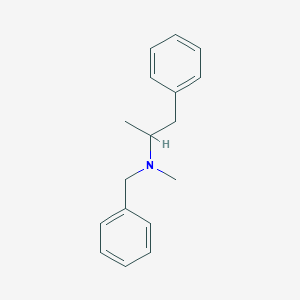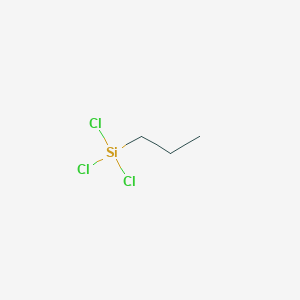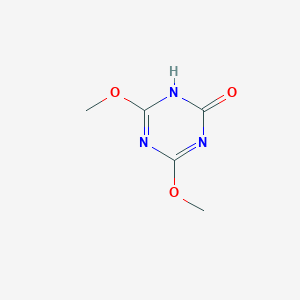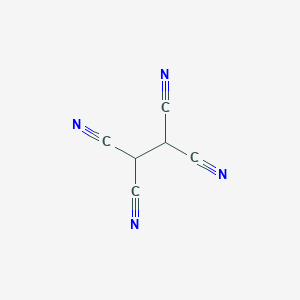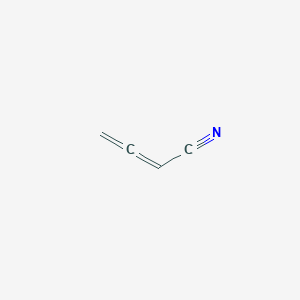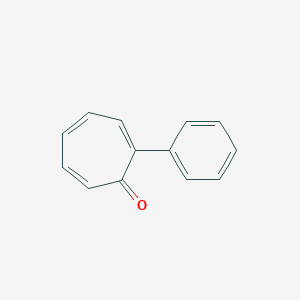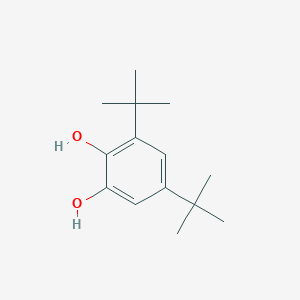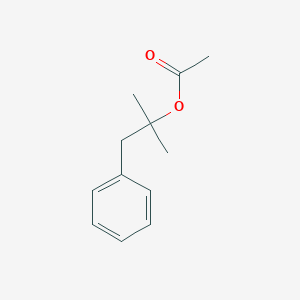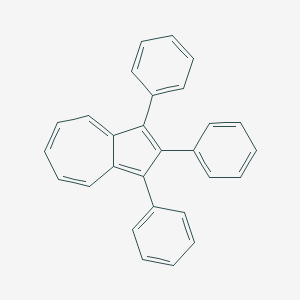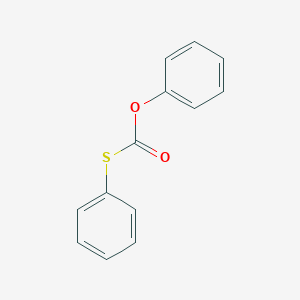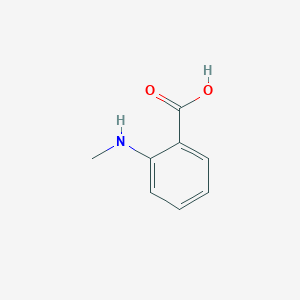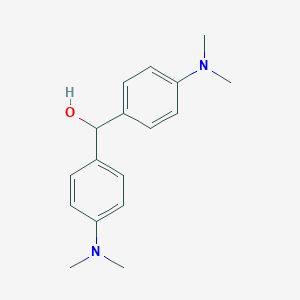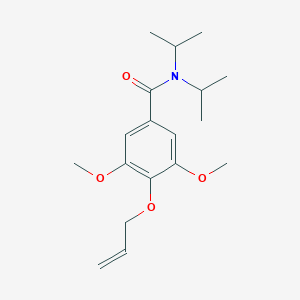
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of different applications. In
Mécanisme D'action
The mechanism of action of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and division of cancer cells. This inhibition can lead to the death of cancer cells, making Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- a potential candidate for the development of new cancer treatments.
Effets Biochimiques Et Physiologiques
Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has a range of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer development and for testing the efficacy of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be effective against all types of cancer cells.
Orientations Futures
There are many potential future directions for research involving Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy-. One area of interest is the development of new cancer treatments based on this compound. Researchers are also exploring the use of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, there is interest in studying the mechanisms of action of this compound in more detail to better understand how it works and how it can be optimized for use in cancer treatments.
Méthodes De Synthèse
The synthesis of Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methoxyphenol with allyl bromide in the presence of potassium carbonate. This reaction produces 4-allyloxyphenol, which is then reacted with diisopropylamine and 3,5-dimethoxybenzoyl chloride to produce the final product.
Applications De Recherche Scientifique
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the development of new drugs for the treatment of cancer. Studies have shown that Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
155-59-9 |
|---|---|
Nom du produit |
Benzamide, 4-(allyloxy)-N,N-diisopropyl-3,5-dimethoxy- |
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
Clé InChI |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Autres numéros CAS |
155-59-9 |
Synonymes |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



